Methyl 2-(difluoromethoxy)benzoate
Overview
Description
Methyl 2-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atoms in the methoxy group are replaced by fluorine atoms
Mechanism of Action
Target of Action
Methyl 2-(difluoromethoxy)benzoate is a chemical compound that is part of the ester family
Mode of Action
Esters like methyl benzoate are known to undergo reactions such as hydrolysis, oxidation, and reduction . These reactions can lead to changes in the structure of the target molecules, potentially altering their function.
Biochemical Pathways
For instance, the metabolism of aromatic compounds often involves the benzoyl-CoA pathway . In this pathway, aromatic compounds are transformed into benzoyl-CoA, which then undergoes a series of reductions and hydrolytic ring opening .
Pharmacokinetics
They are typically metabolized in the liver by esterases, leading to the production of alcohol and carboxylic acid .
Result of Action
For instance, the hydrolysis of esters can result in the production of alcohols and carboxylic acids, which can further participate in various biochemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of ester hydrolysis. Additionally, temperature and the presence of catalysts can also influence the rate of reactions involving esters .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as benzoates, can interact with various enzymes and proteins in biochemical reactions . For instance, benzoates can be metabolized by the human gut microbiome, indicating a potential role for Methyl 2-(difluoromethoxy)benzoate in similar biochemical pathways .
Cellular Effects
Similar compounds have been shown to have effects on various types of cells and cellular processes . For example, methyl benzoate, a related compound, has been shown to have lethal and sublethal effects on certain insects .
Molecular Mechanism
Similar compounds have been shown to undergo difluoromethylation processes based on X–CF2H bond formation . This suggests that this compound may also undergo similar reactions.
Metabolic Pathways
Similar compounds, such as benzoates, are known to be involved in various metabolic pathways . For example, benzoates can be metabolized by the human gut microbiome, suggesting a potential role for this compound in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(difluoromethoxy)benzoate typically involves the reaction of 2-hydroxybenzoic acid with difluoromethyl ether in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow methodologies. This approach allows for better control over reaction conditions, improved safety, and higher yields. The continuous-flow process involves the use of specialized equipment to ensure efficient mixing and heat transfer, which are critical for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Methyl 2-(difluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Comparison with Similar Compounds
Methyl 2-(difluoromethoxy)benzoate can be compared with other similar compounds, such as:
Methyl 2-methoxybenzoate: This compound lacks the fluorine atoms, which can significantly alter its chemical and biological properties.
Methyl 2-(trifluoromethoxy)benzoate: The presence of an additional fluorine atom can further enhance the compound’s stability and reactivity.
Methyl 2-(chloromethoxy)benzoate: The substitution of fluorine with chlorine can lead to different reactivity patterns and biological activities
Biological Activity
Methyl 2-(difluoromethoxy)benzoate is a synthetic compound that has gained attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a difluoromethoxy group attached to a benzoate moiety. This unique structure enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group contributes to increased binding affinity, which can modulate various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for receptors linked to various physiological processes.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound, including:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens.
- Antiproliferative Effects : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential use in cancer therapy.
- Enzyme Interaction Studies : Investigations into its interactions with enzymes such as cathepsins have revealed significant binding affinities, indicating its role in proteolytic processes.
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key comparisons:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Difluoromethoxy group | Antimicrobial, antiproliferative |
Methyl 2-amino-4-(difluoromethoxy)benzoate | Amino group in addition | Enzyme interactions |
Methyl 4-chloro-2-(difluoromethoxy)benzoate | Chlorine substitution | Potential herbicidal activity |
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluated this compound's effects on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μg/mL, suggesting its potential as an anticancer agent .
- Enzyme Interaction : In silico studies demonstrated that this compound binds effectively to cathepsins B and L, enhancing their activity significantly compared to controls . This suggests its role in modulating proteolytic pathways.
- Antimicrobial Properties : Research conducted on various microbial strains showed that the compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria . This positions it as a candidate for further development in antimicrobial therapies.
Properties
IUPAC Name |
methyl 2-(difluoromethoxy)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8(12)6-4-2-3-5-7(6)14-9(10)11/h2-5,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXBJSURCXMIKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.